Cas no 1286699-21-5 (N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide)

N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is a synthetic organic compound featuring a pyrazole core substituted with morpholine and phenyl groups, further functionalized with an acetamide linker and a 4-chlorophenyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The morpholine group enhances solubility and bioavailability, while the chlorophenyl and phenyl substituents may contribute to target binding affinity. Its well-defined chemical architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use in pharmaceutical research and development.
N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide structure
1286699-21-5 structure
Product Name:N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide
CAS No:1286699-21-5
MF:C21H21ClN4O2
MW:396.870043516159
CID:5863596
PubChem ID:52905912
Update Time:2025-10-31

N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-acetamide, N-(4-chlorophenyl)-3-(4-morpholinyl)-4-phenyl-
    • N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide
    • N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
    • F3407-4570
    • AKOS024486390
    • N-(4-chlorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
    • 1286699-21-5
    • Inchi: 1S/C21H21ClN4O2/c22-17-6-8-18(9-7-17)23-20(27)15-26-14-19(16-4-2-1-3-5-16)21(24-26)25-10-12-28-13-11-25/h1-9,14H,10-13,15H2,(H,23,27)
    • InChI Key: VNBQUCMYYPXODR-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C=C(C2=CC=CC=C2)C(N2CCOCC2)=N1

Computed Properties

  • Exact Mass: 396.1353036g/mol
  • Monoisotopic Mass: 396.1353036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 59.4Ų

N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide Pricemore >>

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Additional information on N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide

Comprehensive Overview of N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide (CAS No. 1286699-21-5)

N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is a synthetic organic compound with a unique molecular structure that combines a pyrazole core, a morpholine moiety, and an acetamide functional group. This compound, identified by its CAS No. 1286699-21-5, has garnered significant attention in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both chlorophenyl and phenyl groups enhances its lipophilicity, making it a candidate for drug discovery targeting various enzymes and receptors.

In recent years, researchers have explored the therapeutic potential of N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide in areas such as kinase inhibition and anti-inflammatory applications. The pyrazole ring, a common pharmacophore, is known for its versatility in medicinal chemistry, often contributing to compounds with antimicrobial, anticancer, or analgesic properties. The integration of morpholine, a heterocycle frequently found in FDA-approved drugs, further broadens its applicability in designing novel small-molecule therapeutics.

The synthesis of CAS No. 1286699-21-5 typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure purity and structural confirmation. Given the rising interest in personalized medicine and targeted drug delivery, this compound’s modular structure allows for derivatization to optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

From an industrial perspective, N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide aligns with the growing demand for high-value intermediates in fine chemical production. Its structural features make it a promising scaffold for developing crop protection agents, addressing global challenges like pest resistance and sustainable agriculture. Researchers are also investigating its role in bioimaging probes, leveraging its fluorescence properties for diagnostic applications.

Environmental and safety profiles of CAS No. 1286699-21-5 are rigorously evaluated to comply with REACH and OECD guidelines. As the pharmaceutical industry shifts toward green chemistry, synthetic routes for this compound are being optimized to reduce waste and energy consumption. This aligns with broader trends like ESG (Environmental, Social, and Governance) compliance, which is increasingly prioritized by investors and regulators.

In summary, N-(4-chlorophenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide represents a multifaceted compound with applications spanning drug development, agrochemicals, and material science. Its CAS No. 1286699-21-5 serves as a critical identifier for researchers and manufacturers navigating the complexities of modern chemical innovation. Future studies may unlock its full potential in emerging fields like AI-driven drug design and nanotechnology.

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